

3,3-Dimethyl-tetrahydro-pyran-2-one physical properties

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Compound of Interest

Compound Name: 3,3-Dimethyl-tetrahydro-pyran-2-one

Cat. No.: B1296294

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An In-Depth Technical Guide to the Physical Properties of **3,3-Dimethyl-tetrahydro-pyran-2-one**

Introduction

3,3-Dimethyl-tetrahydro-pyran-2-one (CAS Number: 4830-05-1) is a substituted δ -lactone, a class of cyclic esters that serve as versatile intermediates in organic synthesis.^{[1][2]} Its structure, featuring a tetrahydropyran ring with a gem-dimethyl substitution at the C3 position, makes it a valuable building block for more complex molecular architectures in pharmaceutical and fine chemical research. Understanding its core physical and spectroscopic properties is fundamental for its effective handling, reaction design, and purification.

This guide provides a detailed overview of the known physical characteristics of **3,3-Dimethyl-tetrahydro-pyran-2-one**, offering insights into its molecular identity, physicochemical parameters, and spectroscopic signature. It is intended for researchers and drug development professionals who require a practical and technically grounded understanding of this compound.

Molecular and Chemical Identity

The unambiguous identification of a chemical compound is the bedrock of reproducible research. The key identifiers for **3,3-Dimethyl-tetrahydro-pyran-2-one** are summarized below.

Molecular Structure Diagram

Caption: Molecular structure of **3,3-Dimethyl-tetrahydro-pyran-2-one**.

Identifier	Value	Source(s)
CAS Number	4830-05-1	[1] [2]
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2]
Molecular Weight	128.17 g/mol	[1] [2]
InChI Key	CJNWCYZELLHABH- UHFFFAOYSA-N	[1] [3]
SMILES	<chem>CC1(C)CCCOC1=O</chem>	[1] [3]

Physicochemical Properties

The compound is typically isolated as a liquid at ambient temperature.[\[4\]](#) Its properties are influenced by the polar ester group and the nonpolar hydrocarbon backbone. A summary of its key physical properties is provided below.

Property	Value	Notes	Source(s)
Appearance	Colorless to light yellow liquid	Can be obtained as a colorless liquid after distillation.	[4][5]
Boiling Point	54 °C @ 0.2 Torr90 °C @ 8 Torr	The significant dependence on pressure necessitates vacuum distillation for purification.	[4][5]
Density	0.967 ± 0.06 g/cm ³	This is a predicted value; experimental determination is recommended for high-precision work.	[4]
Melting Point	Not available	Data not found in surveyed literature.	[1]
Storage	Store at room temperature	Standard laboratory conditions are suitable for storage.	[4]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or prior to its use in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen environment in the molecule. The reported spectrum in deuterated chloroform (CDCl₃) shows the following key signals:

- δ 4.34 (2H, m): This multiplet corresponds to the two protons on the carbon adjacent to the ring oxygen (C6), which are deshielded by the electronegative oxygen atom.

- δ 1.89 (2H, m): A multiplet representing the two protons on the C4 carbon.
- δ 1.75 (2H, m): This multiplet corresponds to the two protons on the C5 carbon.
- δ 1.30 (6H, s): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups at the C3 position. The absence of adjacent protons results in a singlet signal. [\[5\]](#)

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found in the surveyed databases, its structure allows for the confident prediction of its most prominent feature. As a lactone (cyclic ester), **3,3-Dimethyl-tetrahydro-pyran-2-one** will exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For comparison, related tetrahydropyranone structures show this characteristic peak around 1700-1720 cm^{-1} .[\[6\]](#) This peak is an excellent diagnostic tool for confirming the presence of the lactone functional group.

Experimental Protocols & Methodologies

The following section details the practical methodologies for the determination of key physical properties, grounded in the available data and standard laboratory practices.

Protocol 1: Boiling Point Determination via Vacuum Distillation

Rationale: The provided boiling point data indicates that **3,3-Dimethyl-tetrahydro-pyran-2-one** has a relatively high boiling point at atmospheric pressure and may be susceptible to degradation at elevated temperatures. Vacuum distillation is the standard and most reliable method for purifying such compounds, as it allows boiling to occur at a significantly lower temperature, preserving the integrity of the molecule.

Experimental Workflow: Vacuum Distillation

Caption: Workflow for determining boiling point under reduced pressure.

Step-by-Step Methodology:

- **Apparatus Assembly:** Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- **Sample Charging:** Charge the distillation flask with the crude **3,3-Dimethyl-tetrahydro-pyran-2-one**. Add a magnetic stir bar for smooth boiling.
- **System Evacuation:** Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly open the vacuum source to gradually reduce the pressure in the system. Monitor the pressure with a manometer.
- **Heating:** Once the target pressure (e.g., 8 Torr) is stable, begin gently heating the distillation flask using a heating mantle.
- **Data Collection:** Record the temperature at which the liquid consistently condenses on the thermometer bulb. This temperature, along with the stable pressure reading, is the boiling point under reduced pressure.^[4]
- **Shutdown:** Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

Rationale: To confirm the chemical structure and assess the purity of a sample, ¹H NMR is the most powerful tool. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic molecules and its residual proton signal (at δ 7.26 ppm) does not interfere with the signals from the target compound.^[5]

Step-by-Step Methodology:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the purified **3,3-Dimethyl-tetrahydro-pyran-2-one** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved, yielding a clear, colorless solution.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the spectrum according to the instrument's standard operating procedures. The resulting spectrum should be compared against the reference data for verification.[5]

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